Structural Identity: Defined Phosphosite Analog Sequence vs. Scrambled Peptide Controls
H-Arg-Gly-Tyr-Ala-Leu-Gly-OH possesses a single, defined primary sequence (Arg-Gly-Tyr-Ala-Leu-Gly) that is unambiguously characterized by mass spectrometry, yielding a monoisotopic exact mass of 635.339 g/mol . This sequence is a precise analog of the phosphorylation site in hen egg white lysozyme, differing only by the replacement of Ser24 with Ala . In contrast, scrambled peptide controls or off-target analogs (e.g., Gly-Gly-Tyr-Arg) lack this specific residue ordering and therefore do not recapitulate the same PKA active site recognition geometry . Commercial product specifications consistently report ≥95% purity by HPLC, with a defined extinction coefficient (1280 M⁻¹cm⁻¹) and theoretical pI (9.84) that enable precise solution preparation and concentration determination [1].
| Evidence Dimension | Sequence identity and molecular characterization |
|---|---|
| Target Compound Data | Arg-Gly-Tyr-Ala-Leu-Gly; Exact Mass: 635.339; MW: 635.71; pI: 9.84; Extinction coefficient: 1280 M⁻¹cm⁻¹; Purity: ≥95% |
| Comparator Or Baseline | Scrambled peptide Gly-Gly-Tyr-Arg (MW differs; sequence order altered); other PKA inhibitors (e.g., PKI(5-24), Ki = 2.3 nM) with unrelated sequences |
| Quantified Difference | Sequence identity defines substrate-competitive mechanism; altered sequence order abolishes lysozyme phosphosite mimicry; PKI-derived peptides inhibit via pseudosubstrate domain, not lysozyme homology |
| Conditions | Mass spectrometry, HPLC, UV-Vis spectroscopy, theoretical pI calculation |
Why This Matters
For researchers requiring a defined phosphosite analog to study PKA substrate recognition, sequence identity and purity metrics are non-negotiable for experimental reproducibility and data interpretation.
- [1] NovoPro Labs. H-Arg-Gly-Tyr-Ala-Leu-Gly-OH peptide. Peptide Property: Extinction coefficient = 1280 M⁻¹cm⁻¹; Theoretical pI = 9.84. View Source
